3-(1-naphthyloxy)-N-(2-phenylethyl)-1-propanamine
Overview
Description
3-(1-naphthyloxy)-N-(2-phenylethyl)-1-propanamine is a useful research compound. Its molecular formula is C21H23NO and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.177964357 g/mol and the complexity rating of the compound is 313. The solubility of this chemical has been described as 37.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activities
Research has delved into the synthesis of compounds related to "3-(1-naphthyloxy)-N-(2-phenylethyl)-1-propanamine," demonstrating significant antiviral activities. For instance, compounds synthesized from reactions involving naphthalene derivatives have shown promising antiviral activity against H5N1 virus, suggesting potential applications in developing antiviral agents (Flefel et al., 2014).
Electronic Coupling and Photophysical Properties
Studies have also investigated electronic interactions in organic mixed-valence systems, including those with naphthalene bridges. These findings are crucial for understanding the electronic properties of compounds related to "this compound" and their applications in electronic and photophysical domains (Lambert et al., 2005).
Electroluminescence and Material Science Applications
The compound's related research includes the synthesis of star-shaped molecules for electroluminescence applications, indicating its potential use in developing materials for electronic displays and lighting technologies (Wu et al., 2001).
Antibacterial and Modulatory Activity
Investigations into the pharmacological properties of naphthalene derivatives have highlighted their antibacterial and modulatory activities. These studies suggest the compound's utility in addressing bacterial resistance and enhancing the efficacy of existing antibiotics (Figueredo et al., 2020).
Polymer and Material Synthesis
Research on thermoplastic polyurethanes utilizing naphthalene derivatives underscores the compound's significance in polymer science, particularly in developing materials with tailored properties for industrial applications (Lee et al., 2012).
Catalysis and Chemical Synthesis
The compound and its derivatives have been explored in the context of catalysis, particularly in the selective aerobic oxidation of cyclohexene. This research demonstrates the compound's relevance in chemical synthesis and the development of efficient catalytic processes (Boghaei et al., 2002).
Properties
IUPAC Name |
3-naphthalen-1-yloxy-N-(2-phenylethyl)propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-2-8-18(9-3-1)14-16-22-15-7-17-23-21-13-6-11-19-10-4-5-12-20(19)21/h1-6,8-13,22H,7,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGUBVRIRRHYLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCOC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201908 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.